Myrtanyl acetate

Description

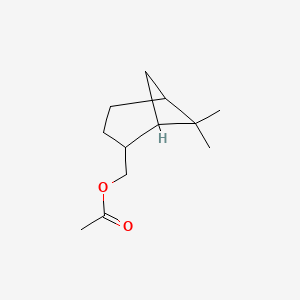

Structure

2D Structure

3D Structure

Properties

CAS No. |

29021-36-1 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3 |

InChI Key |

UWHRPSXEBAXLDR-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC2CC1C2(C)C |

Canonical SMILES |

CC(=O)OCC1CCC2CC1C2(C)C |

Other CAS No. |

29021-36-1 |

Origin of Product |

United States |

Foundational & Exploratory

Myrtanyl acetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtanyl acetate, a monoterpene ester with the molecular formula C12H20O2, is a significant constituent of the essential oils of various aromatic plants, notably those from the Myrtaceae family. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, analytical methodologies for its characterization, and a review of its known biological activities. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented to facilitate further research and development. This guide is intended to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. It is a bicyclic monoterpenoid and exists as various stereoisomers. The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C12H20O2 | [1][2] |

| Molecular Weight | 196.29 g/mol | [1] |

| CAS Number | 29021-36-1 (for the general compound) | [1][2] |

| 90934-53-5 (for (-)-trans-myrtanyl acetate) | ||

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 232.00 to 233.00 °C at 760.00 mm Hg | [2] |

| Density | 0.990 g/mL at 20 °C | |

| Refractive Index | 1.47000 to 1.47600 at 20.00 °C | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [2] |

| Vapor Pressure | 0.058000 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 194.00 °F (90.00 °C) | [2] |

Synthesis and Analysis

Synthesis Protocol: Esterification of Myrtanol

This compound can be synthesized in the laboratory through the Fischer esterification of myrtanol with acetic acid, or more efficiently, by the acylation of myrtanol with acetic anhydride.

Materials:

-

Myrtanol

-

Acetic anhydride

-

Pyridine (as a catalyst and scavenger for the acetic acid byproduct)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve myrtanol in an excess of pyridine.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water, 1M HCl (to remove pyridine), and saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of this compound in complex mixtures like essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

Typical GC Conditions:

| Parameter | Value |

| Column | BP-1 (non-polar) or BP-20 (polar) capillary column (e.g., 50 m x 0.22 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 220°C at a rate of 2°C/min, and held for 20 minutes. |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for the structural elucidation of this compound. Spectral data can be found in public databases such as PubChem.

Biological Activities and Experimental Protocols

This compound is a major component of the essential oil of Myrtus communis, which has demonstrated several biological activities.

Antibiofilm Activity

Experimental Protocol Outline:

-

Bacterial Strains: Use relevant pathogenic bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

-

Biofilm Inhibition Assay:

-

In a 96-well microtiter plate, add a diluted overnight bacterial culture to each well.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate to allow for biofilm formation.

-

After incubation, wash the wells to remove planktonic bacteria.

-

Stain the remaining biofilm with a suitable dye (e.g., crystal violet).

-

Solubilize the dye and measure the absorbance to quantify the biofilm.

-

-

Metabolic Activity of Biofilm Cells:

-

Treat pre-formed biofilms with different concentrations of this compound.

-

Assess the metabolic activity of the remaining viable cells using an MTT assay.

-

Anti-Acetylcholinesterase Activity

Experimental Protocol Outline (Ellman's Method):

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a suitable buffer (e.g., phosphate buffer).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.

-

Add the AChE enzyme and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product kinetically at a specific wavelength (e.g., 412 nm).

-

Calculate the percentage of enzyme inhibition.

-

Diagrams

Caption: Experimental workflow for the synthesis, analysis, and biological evaluation of this compound.

Caption: Postulated mechanism of action for the anti-acetylcholinesterase activity of this compound.

References

Stereoisomers of Myrtanyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtanyl acetate, a monoterpene ester, is a chiral molecule that exists as multiple stereoisomers. The spatial arrangement of the acetate group relative to the dimethyl cyclobutane ring of the myrtane skeleton gives rise to cis and trans diastereomers. Each of these diastereomers can also exist as a pair of enantiomers. These stereoisomers can exhibit distinct physicochemical and biological properties, making their individual synthesis, separation, and characterization crucial for applications in fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on the cis and trans forms.

Physicochemical Properties

| Property | Value (for mixed isomers) | Citation |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Specific Gravity | 0.96900 to 0.97500 @ 25°C | [2] |

| Refractive Index | 1.47000 to 1.47600 @ 20°C | [2] |

| Flash Point | 90.00 °C (194.00 °F) | [2] |

Gas Chromatography Data for cis-Myrtanyl Acetate:

| Column Type | Active Phase | Retention Index (I) |

| Capillary | BP-1 (non-polar) | 1365 |

| Capillary | BP-20 (polar) | 1746 |

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of cis- and trans-myrtanyl acetate are not extensively documented in publicly accessible literature. However, a general approach can be outlined based on established organic chemistry principles.

Synthesis

The synthesis of this compound stereoisomers typically starts from the corresponding cis- or trans-myrtanol. The stereochemistry of the starting alcohol dictates the stereochemistry of the final acetate product.

General Protocol for Acetylation of Myrtanol:

-

Reaction Setup: To a solution of the respective myrtanol isomer (cis or trans) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask, add an equimolar amount of a base (e.g., pyridine, triethylamine).

-

Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation.

Separation of Stereoisomers

If a mixture of cis and trans isomers is obtained, their separation can be achieved using chromatographic techniques.

General Protocol for Chromatographic Separation:

-

Column Chromatography: Separation of diastereomers like cis- and trans-myrtanyl acetate can often be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The different spatial arrangements of the isomers lead to different affinities for the stationary phase, allowing for their separation.

-

Preparative Gas Chromatography (Prep-GC): For volatile compounds like this compound, preparative gas chromatography can be a highly effective method for separating stereoisomers based on their different boiling points and interactions with the stationary phase of the GC column.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To separate the enantiomers of either the cis or trans isomer, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Characterization of Stereoisomers

The individual characterization of cis- and trans-myrtanyl acetate would rely on a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. The different spatial orientations of the acetate group and the protons on the myrtane skeleton will result in distinct chemical shifts and coupling constants in their respective NMR spectra. Specific NMR data for the pure isomers is not currently available in the literature.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹ and C-O stretch around 1240 cm⁻¹). While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region may be observable.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (196.29 m/z). The fragmentation patterns of the cis and trans isomers may show minor differences that could aid in their identification.

-

Chiroptical Techniques: For enantiomerically pure samples, techniques like polarimetry to measure the specific rotation and circular dichroism (CD) spectroscopy can be used to characterize their chiroptical properties.

Biological Activity and Signaling Pathways

Specific biological activities and the signaling pathways through which cis- and trans-myrtanyl acetate exert their effects are not well-documented in scientific literature. Stereoisomers of other compounds are known to have significantly different biological activities due to the specific three-dimensional requirements of receptor binding sites. It is plausible that the different spatial arrangements of cis- and trans-myrtanyl acetate could lead to differential interactions with biological targets, such as olfactory receptors or metabolic enzymes. Further research is needed to elucidate the specific biological functions of these individual stereoisomers.

Visualizations

As no specific signaling pathways for this compound stereoisomers have been identified, a generalized workflow for their synthesis and separation is presented below.

Caption: General workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Conclusion and Future Directions

While this compound is a known fragrance and flavor compound, a detailed understanding of the individual properties of its cis and trans stereoisomers is currently lacking in the public domain. The development of robust and scalable methods for the stereoselective synthesis and separation of these isomers is a critical first step for future research. Subsequent detailed characterization of their physicochemical properties, including their distinct odor profiles and biological activities, will be essential. Such studies will not only provide valuable data for the flavor and fragrance industry but could also uncover novel applications in pharmacology and drug development, where stereochemistry plays a pivotal role in determining therapeutic efficacy and safety. Further research is strongly encouraged to fill the existing knowledge gaps and unlock the full potential of these individual stereoisomers.

References

Spectroscopic Profile of Myrtanyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Myrtanyl acetate, a bicyclic monoterpene ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments are not fully available in search results, though the existence of ¹³C NMR data is confirmed.[1] |

Experimental Protocol - NMR Spectroscopy

Detailed experimental protocols for the acquisition of the above NMR data were not available in the search results. A general procedure is outlined below.

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Data acquisition and processing would be performed using the spectrometer's standard software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are presented in Table 3. The presence of a vapor phase IR spectrum has been noted in spectral databases.[1]

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific IR absorption peaks are not available in search results. | Ester C=O stretch, C-O stretch, C-H alkane stretches are expected. |

Experimental Protocol - IR Spectroscopy

A specific experimental protocol for the acquisition of the IR spectrum of this compound was not available in the search results. A general procedure is provided below.

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, this is typically done by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. A mass spectrum for (-)-trans-Myrtanyl acetate is available.[2]

Table 4: Mass Spectrometry Data for (-)-trans-Myrtanyl Acetate [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196 | ~5 | [M]⁺ (Molecular Ion) |

| 136 | ~30 | [M - C₂H₄O₂]⁺ |

| 121 | ~40 | [M - C₂H₄O₂ - CH₃]⁺ |

| 95 | ~100 (Base Peak) | [C₇H₁₁]⁺ |

| 93 | ~65 | [C₇H₉]⁺ |

| 81 | ~55 | [C₆H₉]⁺ |

| 69 | ~50 | [C₅H₉]⁺ |

| 43 | ~70 | [C₂H₃O]⁺ (Acetyl cation) |

| 41 | ~60 | [C₃H₅]⁺ |

Note: The fragmentation assignments are proposed based on the structure of this compound and common fragmentation pathways for esters.

Experimental Protocol - Mass Spectrometry

A detailed experimental protocol for the acquisition of the mass spectrum was not provided in the search results. A general Gas Chromatography-Mass Spectrometry (GC-MS) protocol is described below.

The analysis would be performed on a GC-MS system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) would be injected into the GC. The GC would be equipped with a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature would be programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation. The separated components would then be introduced into the mass spectrometer, which would typically be operated in electron ionization (EI) mode at 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Natural Occurrence and Sources of Myrtanyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtanyl acetate is a monoterpene ester recognized for its characteristic herbaceous and slightly fruity aroma. As a component of various plant essential oils, it has garnered interest for its potential applications in the pharmaceutical, fragrance, and flavor industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its primary sources, and the methodologies for its extraction and quantification. Furthermore, it elucidates the proposed biosynthetic pathway of this compound.

Natural Occurrence and Sources

This compound is found in the essential oils of a variety of plant species. The concentration of this compound can vary significantly depending on the plant's geographic origin, the specific part of the plant utilized (leaves, flowers, or berries), and the stage of development.

Primary Natural Source: Myrtus communis (Common Myrtle)

The most significant and well-documented natural source of this compound is the common myrtle, Myrtus communis. The essential oil derived from its leaves and berries can contain substantial amounts of this ester, making it a key constituent responsible for the plant's characteristic aroma. The percentage of this compound in myrtle essential oil exhibits considerable variability, with some chemotypes containing only trace amounts, while others feature it as the most abundant component.

Other Documented and Potential Sources

While Myrtus communis is the principal source, this compound has also been identified in other plant species, although typically in lower concentrations. These include:

-

Conradina canescens : A flowering plant in the mint family.

-

Abies alba (Silver Fir) : The essential oil from the needles of this fir tree has been reported to contain this compound.

-

Angelica Species : Some species within the Angelica genus have been noted to contain this compound.

Quantitative Data on this compound Content

The following table summarizes the quantitative data for this compound content in the essential oil of its primary source, Myrtus communis, as reported in various studies. This highlights the significant chemotypic variation within this species.

| Plant Species | Plant Part | Geographic Origin | This compound Content (%) | Reference |

| Myrtus communis | Leaves | Algeria | 57.58 | [1] |

| Myrtus communis | Leaves | Corsica (France) | 32.90 - 35.90 | [1] |

| Myrtus communis | Not specified | Morocco | 16.06 - 16.08 | [1] |

| Myrtus communis | Not specified | Albania | 16.06 - 16.08 | [1] |

| Myrtus communis | Leaves & Branches | Italy | 14.5 | [2] |

| Myrtus communis | Leaves | Iran | 0 - 45.3 (variable among accessions) | [3] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) and/or gas chromatography with flame ionization detection (GC-FID).

Extraction of Essential Oil by Hydrodistillation

Objective: To isolate the volatile compounds, including this compound, from the plant matrix.

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

Procedure:

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves of Myrtus communis) is coarsely ground to increase the surface area for efficient oil extraction.

-

Hydrodistillation: A known quantity of the ground plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile essential oil components, passes through the condenser.

-

Collection: The condensed steam and essential oil are collected in the collection vessel, where the oil, being less dense than water, separates and can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The pure essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual components of the essential oil, including this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer and/or a flame ionization detector.

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Typical GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at a rate of 3°C/minute to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Quantification: The percentage composition of the essential oil is typically calculated from the GC peak areas using the normalization method, assuming a uniform response factor for all components with the FID detector. For more accurate quantification, a calibration curve can be prepared using a certified standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway for monoterpene ester formation in plants. This pathway originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) pathway in plastids.

The logical relationship for the proposed biosynthesis of this compound is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

The key steps in this proposed pathway are:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed to form the C10 precursor, GPP.

-

Cyclization to Myrtenol: GPP undergoes a series of cyclizations and rearrangements catalyzed by a specific monoterpene synthase to form the alcohol precursor, myrtenol.

-

Acetylation to this compound: The final step involves the esterification of myrtenol. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase, likely a myrtenol acetyltransferase (AAT), which transfers an acetyl group from acetyl-CoA to myrtenol, yielding this compound.

Conclusion

This compound is a naturally occurring monoterpene ester with Myrtus communis being its most prominent source. The concentration of this compound is highly variable, influenced by genetic and environmental factors. The established methods for its extraction and quantification, primarily hydrodistillation and GC-MS, provide reliable means for its analysis. The proposed biosynthetic pathway, analogous to that of other monoterpene esters, offers a framework for understanding its formation in plants and opens avenues for future research into the specific enzymes involved. This technical guide provides foundational knowledge for researchers and professionals interested in the exploration and utilization of this compound.

References

A Technical Guide to the Solubility of Myrtanyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Myrtanyl acetate, a bicyclic monoterpene ester, is a valuable fragrance and flavoring agent with potential applications in various fields of chemical research and development. An understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and a workflow diagram to guide researchers in their experimental design.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. As a derivative of myrtenol and acetic acid, it possesses both a bulky, non-polar terpene moiety and a more polar ester group.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | [1][2] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |

| Boiling Point | 232.00 to 233.00 °C @ 760.00 mm Hg | [3] |

| logP (o/w) | 3.745 (est.) | [3] |

| Water Solubility | 21.58 mg/L @ 25 °C (est.) | [3][4] |

The high logP value and low estimated water solubility indicate that this compound is a lipophilic, non-polar compound.[3][4] This suggests it will be more soluble in non-polar organic solvents than in polar solvents like water. The general principle of "like dissolves like" is a key predictor of its solubility behavior.

Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |

| Alcohols | |||

| Ethanol | Polar Protic | Soluble/Miscible | The statement "soluble in alcohol" is commonly found.[3] The ethyl group of ethanol provides some non-polar character to interact with the terpene backbone, while the hydroxyl group can interact with the ester. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, though its higher polarity might slightly reduce miscibility compared to ethanol. |

| Ketones | |||

| Acetone | Polar Aprotic | Miscible | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds.[5] Its polarity is suitable for interacting with the ester group, and it is miscible with many non-polar compounds. |

| Ethers | |||

| Diethyl Ether | Non-polar | Miscible | As a common non-polar solvent, diethyl ether is expected to readily dissolve the non-polar this compound. |

| Aromatic Hydrocarbons | |||

| Toluene | Non-polar | Miscible | The non-polar nature of toluene makes it an excellent solvent for lipophilic compounds like this compound. |

| Esters | |||

| Ethyl Acetate | Polar Aprotic | Miscible | The structural similarity (both are esters) and the overall non-polar character of ethyl acetate suggest high miscibility. |

| Halogenated Hydrocarbons | |||

| Dichloromethane | Polar Aprotic | Miscible | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Alkanes | |||

| Hexane | Non-polar | Soluble/Miscible | The non-polar aliphatic nature of hexane should allow for good solubility of the non-polar this compound. |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for determining the miscibility and approximate solubility of this compound in various organic solvents. This protocol is designed to be adaptable for a research laboratory setting.

Objective: To determine the qualitative (miscible/immiscible) and semi-quantitative (g/100mL) solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): ethanol, methanol, acetone, diethyl ether, toluene, ethyl acetate, dichloromethane, hexane

-

Glass vials with screw caps (e.g., 4 mL)

-

Calibrated positive displacement micropipettes

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.

Procedure:

Part 1: Qualitative Determination of Miscibility

-

Preparation: Label a series of glass vials for each solvent to be tested.

-

Solvent Addition: Add 1 mL of a specific organic solvent to its corresponding labeled vial.

-

This compound Addition: To the same vial, add 1 mL of this compound.

-

Mixing: Securely cap the vial and vortex for 30 seconds.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion.

-

-

Record: Record the observations for each solvent.

Part 2: Semi-Quantitative Solubility Determination (for non-miscible or partially miscible systems)

-

Saturated Solution Preparation:

-

To a pre-weighed vial, add approximately 2 mL of the chosen solvent.

-

Add this compound dropwise while vortexing until a slight excess of undissolved this compound is visible as a separate phase or persistent cloudiness.

-

Continue to add a small amount of excess this compound to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled water bath or incubator set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours with intermittent shaking to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vial from the incubator, ensuring the undissolved phase is not disturbed.

-

Allow the vial to stand for a few minutes to allow any suspended droplets to settle.

-

Using a micropipette, carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

Record the final weight of the vial containing the filtered saturated solution.

-

-

Analysis:

-

Gravimetric Method: Carefully evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. Once the solvent is fully evaporated, weigh the vial containing the this compound residue. The mass of the this compound divided by the initial volume of the solvent taken will give the solubility in g/mL.

-

Chromatographic Method (GC-FID): Prepare a series of calibration standards of this compound in the respective solvent. Dilute the filtered saturated solution with a known volume of the solvent. Inject the diluted sample and the calibration standards into the GC-FID. Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of this compound.

References

The Biological Activity of Myrtanyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtanyl acetate, a monoterpenoid ester, is a naturally occurring compound found in a variety of aromatic plants. While direct research on the biological activities of this compound is limited, its structural similarity to other well-studied monoterpene acetates, such as myrtenyl acetate, linalyl acetate, and geranyl acetate, suggests a potential for a range of pharmacological effects. This technical guide consolidates the available data on related compounds to infer the likely biological profile of this compound, providing a foundation for future research and drug discovery initiatives. This document summarizes potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties and provides detailed experimental protocols for the validation of these activities.

Introduction

Monoterpenes and their derivatives are a diverse class of secondary metabolites in plants, known for their wide spectrum of biological activities. This compound, belonging to this class, is an ester of myrtanol. Its biological potential remains largely unexplored. However, by examining the activities of structurally analogous compounds, we can hypothesize its pharmacological profile. This guide aims to provide a comprehensive overview of these inferred activities and the methodologies required to investigate them.

Inferred Biological Activities and Quantitative Data

Based on studies of analogous monoterpene acetates, this compound is predicted to exhibit several key biological activities. The following tables summarize quantitative data from studies on related compounds, offering a comparative basis for future investigations into this compound.

Table 1: Potential Antimicrobial Activity

| Compound | Microorganism | Assay Type | Result (MIC/Inhibition) | Reference |

| Myrtenyl acetate | Staphylococcus aureus | Biofilm Inhibition | 42.1% inhibition at 0.4 mg/ml | [1] |

| Linalyl acetate | Staphylococcus aureus | Microdilution | MIC: >2 mg/mL | [2] |

| Linalyl acetate | Escherichia coli | Microdilution | MIC: >2 mg/mL | [2] |

| Geranyl acetate | - | - | - | - |

MIC: Minimum Inhibitory Concentration

Table 2: Potential Anti-inflammatory Activity

| Compound | Model | Assay | Result | Reference |

| Linalyl acetate | Rat paw edema | Carrageenan-induced | Less effective than linalool | [3] |

| Geranyl acetate | Mice | Acetic acid-induced writhing | Significant antinociceptive activity at 200 mg/kg | [4] |

Table 3: Potential Antioxidant Activity

| Compound | Assay | Result (IC50/Scavenging Activity) | Reference | | :--- | :--- | :--- | :--- | :--- | | Geranyl acetate | DPPH radical scavenging | Moderate activity |[4] | | Myrtenyl acetate | - | - | - | - |

IC50: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl

Table 4: Potential Cytotoxic Activity

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| Myrtenyl acetate | SH-SY5Y | MTT Assay | IC50: 209.1 µg/ml | [1] |

MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microdilution methods used for essential oil components.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control (e.g., gentamicin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

-

Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing MHB.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to 0.5 McFarland standard.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum and antibiotic) and a negative control (broth with inoculum and solvent).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model for evaluating acute inflammation.[3]

Objective: To assess the ability of this compound to reduce acute inflammation.

Materials:

-

This compound

-

Carrageenan solution (1% in saline)

-

Experimental animals (e.g., Wistar rats)

-

Pletysmometer

-

Positive control (e.g., indomethacin)

-

Vehicle control

Procedure:

-

Acclimatize animals and fast them overnight before the experiment.

-

Administer this compound (at various doses, e.g., 25, 50, 100 mg/kg) or the positive/vehicle control orally or via intraperitoneal injection.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[5]

Objective: To measure the capacity of this compound to scavenge the DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Spectrophotometer

-

Positive control (e.g., ascorbic acid or Trolox)

Procedure:

-

Prepare various concentrations of this compound in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the this compound solution.

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of this compound. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., SH-SY5Y, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Mechanistic Insights

The biological activities of monoterpenes are often attributed to their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, we can infer potential mechanisms from related compounds.

Anti-inflammatory Signaling

Monoterpenes have been shown to modulate inflammatory responses by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

Antioxidant Mechanism

The antioxidant activity of monoterpenes can be attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This direct scavenging activity helps to mitigate oxidative stress, which is implicated in numerous chronic diseases.

Caption: Inferred Antioxidant Action of this compound.

Experimental Workflow for Biological Activity Screening

A logical workflow for the initial screening of this compound's biological activities would involve a tiered approach, starting with in vitro assays and potentially progressing to in vivo models for promising activities.

Caption: Proposed Workflow for this compound Bioactivity Screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally related monoterpene acetates provide a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic agent. The experimental protocols and hypothesized mechanisms of action detailed in this guide offer a clear roadmap for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should focus on performing the described in vitro assays to generate foundational data on this compound. Positive results would then warrant progression to more complex cellular and in vivo models to elucidate its mechanisms of action and assess its potential for drug development.

References

- 1. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Myrtanyl acetate as a fragrance ingredient in scientific research

An In-Depth Technical Guide on Myrtanyl Acetate as a Fragrance Ingredient in Scientific Research

Introduction

This compound is a bicyclic monoterpene ester recognized for its characteristic herbal, woody, and slightly fruity aroma.[1] As a significant component of the essential oils of various plants, particularly from the Myrtaceae family, it is a valued ingredient in the flavor and fragrance industries.[2][3] Beyond its olfactory contributions, this compound and the essential oils it is found in have been the subject of scientific research for their potential biological activities, including antimicrobial and anti-acetylcholinesterase properties.[4] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, natural occurrence, biological significance, and the experimental methodologies used in its study.

Chemical and Physical Properties

This compound is the acetate ester of myrtenol. It exists as different stereoisomers, including cis- and trans-myrtanyl acetate, which may have varying sensory properties.[5][6][7] The physical and chemical properties of this compound are critical for its application in fragrance formulations and for its analysis in research settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [5][8] |

| Molecular Weight | 196.29 g/mol | [8] |

| Appearance | Colorless to pale yellow clear liquid | [9] |

| Odor Profile | Herbal, woody, with fruity and minty notes | [1] |

| Specific Gravity | 0.969 to 0.975 @ 25°C | [9] |

| Refractive Index | 1.470 to 1.476 @ 20°C | [9] |

| Boiling Point | 232 to 233 °C @ 760 mmHg | [9] |

| Flash Point | 90°C (194°F) TCC | [9] |

| Solubility | Soluble in alcohol; Insoluble in water | [9] |

| logP (o/w) | 3.745 (estimated) | [9] |

| Kovats Retention Index | Standard non-polar: 1359 - 1379 | [8] |

Natural Occurrence

This compound is a significant constituent of the essential oils of numerous plant species. Its concentration can vary widely depending on the plant's origin, species, and the part of the plant being analyzed (leaves, flowers, fruits).[2]

Table 2: Concentration of this compound in Various Essential Oils

| Plant Species | Plant Part | Concentration (%) | Geographic Origin | Reference(s) |

| Myrtus communis | Leaves | 57.58% | Algeria | [2] |

| Myrtus communis | Leaves | 32.90 - 35.90% | Spain | [2] |

| Myrtus communis | Leaves | 16.06 - 16.08% | Morocco/Albania | [2] |

| Myrtus communis | Flowers | ~0.1 - 36% (variable) | Spain | [2] |

| Myrtus communis | Unripe Fruits | ~0.1 - 36% (variable) | Spain | [2] |

Biological Activities and Potential Applications

Recent scientific investigations have highlighted the potential of this compound beyond its role as a fragrance, exploring its biological effects which could be relevant for drug development and therapeutic applications.

Antimicrobial and Antibiofilm Activity

This compound is a major component of Myrtle essential oil, which has demonstrated notable antimicrobial properties.[4] Studies have shown that the essential oil, and by extension its main constituents, can inhibit the growth of various pathogenic bacteria.

One study investigated the antibiofilm activity of myrtle essential oil and its primary components, including myrtenyl acetate. The results indicated that the essential oil could inhibit biofilm formation by Staphylococcus aureus by 42.1% at a concentration of 0.4 mg/ml.[4] It also affected the metabolic activity of biofilm cells in several bacterial strains, suggesting a potential role in combating bacterial resistance mechanisms.[4]

Anti-Acetylcholinesterase Activity

The same study that explored its antibiofilm effects also examined the anti-acetylcholinesterase activity of myrtle essential oil. The essential oil showed good activity with an IC₅₀ value of 32.8 µg/ml.[4] This suggests that this compound, as a main component, could contribute to this effect and warrants further investigation for its potential in the context of neurological diseases.[4]

Experimental Protocols

To aid researchers, this section details common methodologies employed in the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

GC-MS is the standard method for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.

Objective: To separate, identify, and quantify the chemical constituents of an essential oil.

Methodology:

-

Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC instrument.

-

Gas Chromatography:

-

Apparatus: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: The oven temperature is programmed to ramp up, for example, starting at 60°C for 2 minutes, then increasing at a rate of 3°C/min to 240°C, and holding for 10 minutes. This allows for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically using electron impact (EI) at 70 eV.

-

Detection: The mass spectrometer scans a mass range (e.g., 40-500 amu) to detect the mass-to-charge ratio of the fragmented ions.

-

-

Compound Identification: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for identification. The identity is further confirmed by comparing their Kovats Retention Indices (RI) with literature values.[8]

-

Quantification: The relative percentage of each compound is calculated from the GC peak areas without the need for a correction factor.

Caption: Workflow for the analysis of this compound from a plant source.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test bacterium.

Methodology:

-

Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard.[4]

-

Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 2.0 to 0.015 mg/mL).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls:

-

Positive Control: Wells containing broth and bacteria only (to ensure bacterial growth).

-

Negative Control: Wells containing broth and this compound only (to check for sterility of the compound and broth).

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Caption: Experimental workflow for determining the MIC of this compound.

Sensory Evaluation Protocol

Sensory evaluation is crucial for determining the olfactory characteristics of a fragrance ingredient.

Objective: To characterize the odor profile of this compound.

Methodology:

-

Panelist Selection: A panel of trained sensory analysts (typically 8-15 members) is selected. Panelists are trained to identify and rate the intensity of various aroma descriptors.

-

Sample Preparation: this compound is diluted to a specific concentration in an odorless solvent (e.g., diethyl phthalate or ethanol). Samples are presented on smelling strips or in coded glass vials.

-

Evaluation Environment: The evaluation is conducted in a controlled environment with neutral lighting, constant temperature (e.g., 21°C ± 2°C), and free from extraneous odors.[10]

-

Procedure (Descriptive Analysis):

-

Panelists are presented with the samples in a monadic and randomized order to avoid bias.[10]

-

They are asked to smell the sample and rate the intensity of a list of predetermined aroma attributes (e.g., herbal, woody, fruity, minty, sweet) on a line scale (e.g., a 15 cm scale).[11]

-

Data is collected using sensory analysis software (e.g., Qualtrics).[10]

-

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using ANOVA and multivariate analysis like PCA) to generate a sensory profile of the ingredient.[12]

Conclusion

This compound is a multifaceted compound with significant relevance in both industrial and academic research. Its well-defined herbal and woody fragrance profile ensures its continued use in perfumery.[1][3] Concurrently, emerging research into its biological activities, such as antimicrobial and anti-acetylcholinesterase effects, opens new avenues for its potential application in pharmaceuticals and therapeutics.[4] The standardized protocols detailed in this guide provide a framework for researchers to further explore the chemical and biological properties of this important natural product.

References

- 1. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Cosmetic Ingredient Functions Fragrance Ingredient - Fragrance Compound - Fragrance - Product Families - Flavor & Fragrance Ingredients - Tilley Distribution - page 8 - 8 [tilleydistributionproducts.com]

- 4. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cis-Myrtanyl acetate [webbook.nist.gov]

- 6. (-)-TRANS-MYRTANYL ACETATE | 90934-53-5 [amp.chemicalbook.com]

- 7. cis-Myrtanyl acetate [webbook.nist.gov]

- 8. This compound | C12H20O2 | CID 119852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 29021-36-1 [thegoodscentscompany.com]

- 10. Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergetic Effect of Accentuated Cut Edges (ACE) and Macerating Enzymes on Aroma and Sensory Profiles of Marquette Red Wine [mdpi.com]

- 12. mdpi.com [mdpi.com]

Olfactory Landscape of Myrtanyl Acetate Isomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Myrtanyl acetate, a bicyclic monoterpenoid ester, is a fragrance ingredient valued for its fresh, herbaceous, and somewhat fruity-camphorous aroma. As a molecule with multiple stereocenters, this compound exists as a variety of isomers, each with the potential for unique olfactory properties. This technical guide delves into the available scientific information regarding the olfactory characteristics of these isomers, outlines the standard experimental protocols for their evaluation, and discusses the underlying principles of stereoisomerism in olfaction.

Structure and Isomerism of this compound

This compound possesses a pinane skeleton with an acetate group attached to the myrtanyl moiety. The primary isomers of interest are the cis and trans diastereomers, which refer to the relative orientation of the substituent groups on the bicyclo[3.1.1]heptane ring system. Furthermore, each of these diastereomers can exist as a pair of enantiomers, namely (+) and (-).

The general CAS number for this compound, 29021-36-1, typically refers to a mixture of these isomers.[1][2] The specific stereochemistry of each isomer plays a crucial role in its interaction with olfactory receptors, leading to potential differences in odor perception.

Olfactory Properties: A Qualitative Assessment

Detailed, quantitative odor thresholds and specific descriptors for each this compound isomer are not extensively documented in scientific publications. However, some general descriptions can be found for related compounds and mixtures. For instance, the closely related myrtenyl acetate (which contains a double bond) is described as having a "herbal" and "woody" odor.[3] It is plausible that isomers of this compound exhibit nuances of this aromatic profile, with variations in fruity, piney, camphoraceous, and sweet notes.

The lack of specific public data underscores the importance of empirical sensory analysis for characterizing fragrance ingredients. The olfactory differences between stereoisomers can be profound, as seen in well-documented cases like carvone, where one enantiomer smells of spearmint and the other of caraway.

Experimental Protocols for Olfactory Analysis

The determination of olfactory properties relies on a combination of analytical chemistry and sensory evaluation. The primary technique used for this purpose is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. A sample containing the volatile compounds of interest is injected into the GC, where individual compounds are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion going to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, and the other portion directed to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.

Experimental Workflow for GC-O Analysis:

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.

Determination of Odor Thresholds

Odor thresholds, the minimum concentration of a substance that can be detected by the human nose, are determined using various methods, often in conjunction with GC-O. A common approach is Aroma Extract Dilution Analysis (AEDA) . In this method, a serial dilution of the sample is prepared and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceived corresponds to the odor activity value (OAV) of the compound.

Logical Flow for Odor Threshold Determination:

Caption: Logical diagram for determining odor thresholds using dilution analysis.

Olfactory Signaling and Stereoisomerism

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors located on the surface of olfactory sensory neurons in the nasal cavity. The three-dimensional structure of an odorant molecule is critical for its binding to the specific pocket of an OR.

Due to the chiral nature of the binding sites on olfactory receptors, enantiomers of a chiral odorant can interact differently, leading to different perceptual outcomes. One enantiomer might bind strongly to a particular set of ORs, eliciting a strong and distinct odor, while the other enantiomer may bind to a different set of ORs or with a weaker affinity, resulting in a different or weaker scent, or even no scent at all.

Signaling Pathway Overview:

Caption: Simplified olfactory signal transduction pathway.

Conclusion and Future Directions

While this compound is recognized as a valuable fragrance ingredient, a detailed public understanding of the distinct olfactory contributions of its various isomers is currently lacking. The principles of structure-odor relationships and the known impact of stereoisomerism on olfaction strongly suggest that the cis, trans, (+), and (-) isomers of this compound possess unique and differentiable odor profiles.

Future research in this area, employing rigorous sensory evaluation techniques such as GC-O and AEDA, would be invaluable for the scientific community and the fragrance industry. Such studies would not only provide a deeper understanding of the olfactory properties of this compound but also contribute to the broader knowledge of how molecular geometry influences the sense of smell. For drug development professionals, this understanding of stereospecific receptor interactions can provide useful models for ligand-receptor binding studies.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Myrtanyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtanyl acetate is a monoterpene ester found in a variety of essential oils, contributing to their characteristic fragrance. Accurate and reliable quantification and identification of this compound are crucial in the quality control of essential oils, fragrance formulation, and in the research of natural products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Quantitative Data

The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization (EI). The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities, which are crucial for the identification and quantification of the compound.

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 41 | 100.0 | C3H5+ |

| 81 | 95.9 | C6H9+ |

| 93 | 75.5 | C7H9+ |

| 69 | 69.4 | C5H9+ |

| 79 | 67.3 | C6H7+ |

| 136 | 61.2 | [M-CH3COOH]+ |

| 121 | 55.1 | [M-CH3COOH-CH3]+ |

| 43 | 53.1 | C3H7+ or CH3CO+ |

| 108 | 36.7 | C8H12+ |

| 196 | 5.1 | [M]+ (Molecular Ion) |

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

Sample Preparation

For the analysis of this compound in essential oils or other complex matrices, a simple dilution is often sufficient.

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in a suitable solvent such as hexane or ethanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Sample Preparation: Dilute the essential oil or sample containing this compound in hexane or ethanol to a final concentration within the calibration range (e.g., 1:100 v/v). Vortex the solution for 30 seconds to ensure homogeneity.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.

-

Gas Chromatograph (GC)

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Split/Splitless, operated in split mode (e.g., split ratio 50:1).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Scan Range: m/z 40-300.

-

Scan Speed: 1000 amu/s.

-

Data Analysis

-

Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a pure standard. The fragmentation pattern should match the reference spectrum in the NIST library or the data provided in Table 1.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined using the linear regression equation of the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation of this compound in the mass spectrometer.

Caption: Proposed fragmentation of this compound.

Application Note: Chiral Separation of Myrtanyl Acetate Isomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtanyl acetate, a monoterpene ester, is a chiral compound with applications in the fragrance, flavor, and pharmaceutical industries. The stereochemistry of this compound is crucial as different enantiomers can exhibit distinct biological activities and sensory properties. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance for quality control, regulatory compliance, and research and development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of such compounds.

This application note presents a detailed protocol for the chiral separation of this compound isomers using HPLC. The proposed method is based on established principles of chiral chromatography and provides a robust starting point for method development and validation.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound isomers by HPLC.

Caption: Experimental workflow for chiral HPLC separation.

Proposed HPLC Method

Column Selection:

The selection of the chiral stationary phase is critical for achieving enantiomeric separation. Based on the successful separation of other terpene acetates and related compounds, polysaccharide-based and cyclodextrin-based CSPs are recommended for initial screening.

-

Primary Recommendation: A cellulose-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point due to its broad applicability for a wide range of chiral compounds.

-

Alternative: A β-cyclodextrin-based column can also be effective, as the inclusion complexation mechanism can provide enantioselectivity for cyclic compounds like this compound.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC or UHPLC system with a quaternary or binary pump and a UV detector. |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of n-Hexane and Isopropanol (IPA). A starting ratio of 90:10 (v/v) is suggested. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm (as this compound has a weak chromophore) |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Expected Results and Data Presentation

Successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers of this compound. The following table summarizes the expected quantitative data from a successful separation. Please note that these are hypothetical values for illustrative purposes.

| Parameter | Value |

| Retention Time 1 (t₁) | 8.5 min |

| Retention Time 2 (t₂) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Selectivity (α) | > 1.1 |

| Peak Area Ratio | ~1:1 (for a racemic mixture) |

Detailed Experimental Protocol

-

Preparation of Mobile Phase:

-

For a 1 L preparation of a 90:10 (v/v) n-Hexane:IPA mobile phase, carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol.

-

Mix the solvents thoroughly in a clean, dry solvent reservoir.

-

Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of racemic this compound standard.

-

Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

-

Vortex the solution until the standard is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

-

-

HPLC System Setup and Equilibration:

-

Install the recommended chiral column into the HPLC system.

-

Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

-

Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is observed on the detector.

-

Set the column oven temperature to 25 °C.

-

Set the UV detector to a wavelength of 210 nm.

-

-

Sample Injection and Data Acquisition:

-

Set the injection volume to 10 µL.

-

Place the prepared sample vial in the autosampler.

-

Start the data acquisition and inject the sample.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Determine the retention times (t₁ and t₂) for each enantiomer.

-

Calculate the resolution (Rs) between the two peaks using the following formula:

-

Rs = 2(t₂ - t₁) / (w₁ + w₂), where w₁ and w₂ are the peak widths at the base.

-

-

Calculate the selectivity factor (α) using the formula:

-

α = (t₂ - t₀) / (t₁ - t₀), where t₀ is the void time.

-

-

Determine the peak area for each enantiomer to calculate the enantiomeric ratio.

-

Method Development and Optimization

The provided protocol is a starting point. For optimal separation, further method development may be necessary. Key parameters to adjust include:

-

Mobile Phase Composition: Vary the ratio of n-Hexane to IPA (e.g., 95:5, 85:15). Increasing the percentage of IPA will generally decrease retention times.

-

Alcohol Modifier: Other alcohols, such as ethanol, can be used in place of IPA and may offer different selectivity.

-

Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.

-

Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the chiral separation of this compound isomers using HPLC. By following the proposed methodology and optimization strategies, researchers, scientists, and drug development professionals can develop a reliable and robust method for the enantioselective analysis of this important chiral compound. The successful separation and quantification of this compound enantiomers are essential for ensuring product quality, understanding biological activity, and meeting regulatory requirements.

Application of Myrtanyl Acetate in Insect Pheromone Studies: A Review of Current Research

Despite a comprehensive search of scientific literature and patent databases, there is currently no documented evidence to support the application of Myrtanyl acetate as a primary component in insect pheromone studies or as an effective insect attractant for pest management.

Researchers, scientists, and drug development professionals should be aware that this compound is not a recognized semiochemical involved in insect communication based on available research. Extensive searches for its use as a pheromone, kairomone, or allomone have yielded no specific studies detailing its efficacy in attracting or repelling insects, nor are there established protocols for its use in electrophysiological or behavioral assays in this context.

While the study of insect semiochemicals is a robust field, with numerous acetate esters playing crucial roles as sex pheromones, aggregation pheromones, or host-plant volatiles, this compound has not been identified as a key signaling molecule for any insect species to date.

General Principles and Methodologies in Insect Pheromone Research

For researchers interested in the broader field of insect pheromone studies, several key experimental protocols and data analysis techniques are routinely employed. These methodologies could theoretically be applied to test novel compounds like this compound for potential activity.

Experimental Protocols

A typical workflow for identifying and validating a new insect pheromone or attractant involves a multi-step process. The following diagram illustrates a generalized experimental workflow.

Figure 1: A generalized workflow for the identification and validation of insect pheromones.

1. Pheromone Identification:

-

Pheromone Gland Extraction or Volatile Collection: The initial step involves collecting the potential pheromone from the insect. This can be done by dissecting the pheromone-producing glands or by collecting the volatile compounds released by the insect into the air using techniques like solid-phase microextraction (SPME).

-

Gas Chromatography-Mass Spectrometry (GC-MS): The collected samples are then analyzed using GC-MS to separate and identify the chemical constituents of the pheromone blend.

2. Synthesis and Electrophysiological Confirmation:

-

Chemical Synthesis: Once a putative pheromone component is identified, it is chemically synthesized to obtain a pure sample for further testing.

-